molecular formula C13H13N5OS B5710397 N-(1,2-dimethyl-1H-benzimidazol-5-yl)-N'-1,3-thiazol-2-ylurea

N-(1,2-dimethyl-1H-benzimidazol-5-yl)-N'-1,3-thiazol-2-ylurea

Cat. No. B5710397
M. Wt: 287.34 g/mol
InChI Key: BRGNOTGHACBGHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,2-dimethyl-1H-benzimidazol-5-yl)-N'-1,3-thiazol-2-ylurea (DMTU) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMTU is a derivative of benzimidazole and thiazole, and its chemical structure makes it an excellent candidate for biological research.

Mechanism of Action

The mechanism of action of N-(1,2-dimethyl-1H-benzimidazol-5-yl)-N'-1,3-thiazol-2-ylurea is not fully understood, but it is believed to involve the scavenging of reactive oxygen species (ROS) and the inhibition of inflammatory pathways. N-(1,2-dimethyl-1H-benzimidazol-5-yl)-N'-1,3-thiazol-2-ylurea has been shown to protect cells from oxidative damage and reduce inflammation in various experimental models.
Biochemical and Physiological Effects:
N-(1,2-dimethyl-1H-benzimidazol-5-yl)-N'-1,3-thiazol-2-ylurea has been shown to have a variety of biochemical and physiological effects. It has been found to reduce oxidative stress, protect against DNA damage, and inhibit the growth of cancer cells. N-(1,2-dimethyl-1H-benzimidazol-5-yl)-N'-1,3-thiazol-2-ylurea has also been shown to improve cognitive function and reduce inflammation in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(1,2-dimethyl-1H-benzimidazol-5-yl)-N'-1,3-thiazol-2-ylurea is its ease of synthesis and availability. It can be easily obtained from commercial suppliers and is relatively inexpensive. N-(1,2-dimethyl-1H-benzimidazol-5-yl)-N'-1,3-thiazol-2-ylurea is also stable under standard laboratory conditions and can be stored for extended periods without degradation. However, N-(1,2-dimethyl-1H-benzimidazol-5-yl)-N'-1,3-thiazol-2-ylurea has some limitations in laboratory experiments, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on N-(1,2-dimethyl-1H-benzimidazol-5-yl)-N'-1,3-thiazol-2-ylurea. One area of interest is its potential use as a radioprotective agent. N-(1,2-dimethyl-1H-benzimidazol-5-yl)-N'-1,3-thiazol-2-ylurea has been shown to protect against radiation-induced damage in animal models, and further research is needed to determine its efficacy in humans. Another area of interest is its potential use as a therapeutic agent for neurodegenerative diseases. N-(1,2-dimethyl-1H-benzimidazol-5-yl)-N'-1,3-thiazol-2-ylurea has been shown to improve cognitive function in animal models of Alzheimer's disease, and further research is needed to determine its potential as a treatment for this and other neurodegenerative diseases. Additionally, further studies are needed to investigate the mechanisms of action of N-(1,2-dimethyl-1H-benzimidazol-5-yl)-N'-1,3-thiazol-2-ylurea and its potential applications in other areas of research.

Synthesis Methods

The synthesis of N-(1,2-dimethyl-1H-benzimidazol-5-yl)-N'-1,3-thiazol-2-ylurea involves the reaction of 2-mercaptothiazole with 1,2-dimethylbenzimidazole in the presence of a suitable coupling reagent. The resulting compound is then treated with urea to obtain the final product, N-(1,2-dimethyl-1H-benzimidazol-5-yl)-N'-1,3-thiazol-2-ylurea. The synthesis of N-(1,2-dimethyl-1H-benzimidazol-5-yl)-N'-1,3-thiazol-2-ylurea is relatively simple and can be carried out using standard laboratory equipment.

Scientific Research Applications

N-(1,2-dimethyl-1H-benzimidazol-5-yl)-N'-1,3-thiazol-2-ylurea has been extensively studied for its potential applications in various fields of research. It has been found to exhibit antioxidant, anti-inflammatory, and antitumor properties. N-(1,2-dimethyl-1H-benzimidazol-5-yl)-N'-1,3-thiazol-2-ylurea has also been investigated for its potential use as a radioprotective agent and as a therapeutic agent for neurodegenerative diseases.

properties

IUPAC Name

1-(1,2-dimethylbenzimidazol-5-yl)-3-(1,3-thiazol-2-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N5OS/c1-8-15-10-7-9(3-4-11(10)18(8)2)16-12(19)17-13-14-5-6-20-13/h3-7H,1-2H3,(H2,14,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRGNOTGHACBGHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1C)C=CC(=C2)NC(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,2-dimethyl-1H-benzimidazol-5-yl)-N'-1,3-thiazol-2-ylurea

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